molecular formula C13H11N5O B11049601 5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11049601
M. Wt: 253.26 g/mol
InChI Key: JFPNHHNDILAXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its fused triazole and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the reaction of aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole in the presence of a catalyst. For instance, Schiff base zinc(II) complex supported on magnetite nanoparticles has been used as a reusable catalyst under mild conditions, resulting in yields ranging from 40% to 96% .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar multi-component reactions with optimized reaction conditions to ensure high yields and purity. The use of heterogeneous catalysts, such as those supported on magnetic nanoparticles, allows for easy recovery and reuse of the catalyst, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and carboxamide groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a carboxamide moiety enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

5-methyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C13H11N5O/c1-9-11(7-18-13(16-9)14-8-15-18)12(19)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,17,19)

InChI Key

JFPNHHNDILAXTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C=C1C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.